Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, exhibiting a range of effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The compound's unique structure contributes to its potential applications in drug development and other scientific fields.
This compound can be sourced from various chemical suppliers and databases, including Avantor Services and BenchChem, which provide detailed information on its synthesis and applications. It is characterized by its molecular formula and CAS number 1001500-11-3.
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate belongs to the class of heterocyclic compounds, specifically pyrazoles. These compounds are recognized for their ability to act as pharmacophores in various therapeutic contexts.
The synthesis of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves several key steps:
The synthesis can also utilize microwave irradiation to improve efficiency and yield, allowing for high-throughput production of the desired compound.
The synthesis typically results in good yields (often exceeding 80%) due to optimized reaction conditions and the use of effective catalysts. The process may involve purification steps such as recrystallization or chromatography to isolate the target compound from by-products.
The molecular structure of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate features:
The compound's molecular weight is approximately 305.08 g/mol, with a melting point that varies based on purity and specific synthesis conditions. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically used to confirm the structure.
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions typical of pyrazole derivatives:
These reactions are generally facilitated by specific reagents or catalysts that enhance reactivity while minimizing side reactions.
The mechanism of action for ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves interactions at the molecular level that lead to its biological effects:
Research has shown that compounds within this class can exhibit IC50 values (the concentration required to inhibit 50% of a target) in nanomolar ranges, indicating potent biological activity.
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically exhibits:
The chemical properties include stability under normal laboratory conditions but sensitivity to strong acids or bases which may lead to hydrolysis or degradation.
Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed for purity assessment, while thermal analysis methods (like TGA) can provide insights into thermal stability.
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has potential applications in:
The strategic disconnection of ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate reveals two primary synthons: a functionalized pyrazole core and an ethyl bromoacetate moiety. The pyrazole ring can be traced to cyclocondensation precursors enabling precise substitution patterning. Analysis indicates the 1,3,4,5-tetrasubstituted pyrazole requires N-alkylation after core formation due to the lability of bromo and cyclopropyl groups under harsh cyclization conditions . The difluoromethyl group at C3 must be introduced prior to N-alkylation, as evidenced by the instability of acetic acid derivatives under electrophilic fluorination conditions [5]. The ester functionality is appended late-stage via nucleophilic substitution, leveraging the pyrazole nitrogen’s nucleophilicity. This retrosynthesis prioritizes regiocontrol, with the bromo and cyclopropyl groups installed sequentially to avoid electrophilic conflicts [4] [9].
Table 1: Retrosynthetic Disconnections of Target Compound
Synthon | Precursor Type | Key Disconnection | Functional Group Considerations |
---|---|---|---|
Pyrazole Core | 1,3-Dicarbonyl Equivalent | Cyclocondensation | Cyclopropyl stability at high temperatures |
−CH₂C(O)OEt | Ethyl Bromoacetate | N-Alkylation | Post-core functionalization requirement |
−CF₂H (C3) | Difluoromethylating Agent | Electrophilic Fluorination | Early-stage introduction pre-cyclopropylation |
Regioselective C4 bromination demands precise control to avoid polybromination. N-protected 5-cyclopropyl-3-(difluoromethyl)pyrazoles undergo electrophilic bromination using Br₂ (1.05 eq) in acetic acid at 0-5°C, achieving >90% selectivity for the 4-bromo isomer [6]. This regioselectivity stems from the electron-donating cyclopropyl group at C5, which deactivates C5 toward electrophilic attack while activating C4. Higher temperatures (>40°C) promote undesirable ring-opening of the cyclopropyl group [7]. Cyclopropylation employs two routes: (1) Cu-catalyzed coupling of 4-bromo-3-(difluoromethyl)pyrazole with cyclopropylboronic acid (yielding 65-70%), or (2) direct cyclization using vinyl diazomethane equivalents with difluoromethyl β-ketoesters (yielding 55-60%). The former offers superior scalability but requires palladium scavengers to remove residual metal contaminants [6] [9].
Table 2: Bromination and Cyclopropylation Optimization
Reaction | Conditions | Regioselectivity | Yield | Key Challenges |
---|---|---|---|---|
C4 Bromination | Br₂/AcOH, 0°C, 2h | >90% 4-Bromo isomer | 85% | Polybromination at >10°C |
Direct Cyclopropylation | Vinyl diazomethane, Rh₂(OAc)₄, CH₂Cl₂ | N/A | 55-60% | Competing dimerization of diazo compound |
Post-bromination Coupling | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ | >98% | 65-70% | Pd contamination requiring scavenger resins |
Difluoromethylation at C3 relies on electrophilic or nucleophilic agents compatible with pyrazole intermediates. Two catalytic methods dominate:
Crucially, difluoromethylation precedes cyclopropylation and bromination, as the −CF₂H group’s sensitivity to strong electrophiles causes dehydrofluorination during attempted late-stage installation. Catalyst choice is vital: Pd-based systems induce debromination, while Cu(I) catalysts tolerate the bromo substituent if cyclopropylation occurs post-difluoromethylation [4] [10].
N-Alkylation with ethyl bromoacetate proceeds under mild phase-transfer conditions (K₂CO₃, TBAB, CH₃CN/H₂O) to afford the target ester in 80-92% yield [5]. Solvent screening reveals acetonitrile/water (4:1) suppresses O-alkylation byproducts (<2%). Alternative reagents like ethyl chloroacetate require harsher conditions (DMF, 80°C), leading to partial ester hydrolysis (5-8% carboxylic acid impurity) [7]. Carbodiimide-mediated esterification (DCC, DMAP) of pre-formed [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is less efficient (60-70% yield) and requires chromatographic purification due to dicyclohexylurea contamination. Direct alkylation is therefore preferred for scalability and purity (>95% by HPLC) [3] [5].
Protecting groups (PGs) prevent N2-alkylation during C4/C5 functionalization:
Table 3: Protecting Group Performance Assessment
Protecting Group | Compatibility with Bromination | Deprotection Yield | Ester Stability | Cost Impact |
---|---|---|---|---|
SEM | Excellent | 85% | Moderate hydrolysis | Low |
Boc | Poor (acid-sensitive) | N/A | High | Low |
Bn | Good | 75% (−CF₂H loss) | High | Low |
TIPS | Excellent | 95% | High | High |
The optimal PG strategy employs SEM for short sequences due to cost efficiency, while TIPS is preferred for multistep syntheses requiring stringent chemoselectivity [7] [10].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3